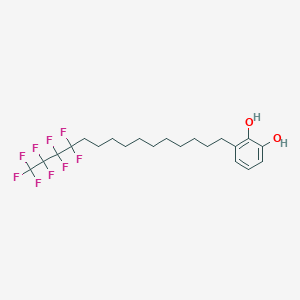![molecular formula C25H32ClN3O3 B236809 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide, also known as CIPB or TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. CIPB is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Mecanismo De Acción
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase Cβ (PKCβ), which ultimately leads to the activation of transcription factors such as NF-κB and AP-1. By inhibiting BTK, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide blocks the activation of these downstream signaling molecules, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. These effects are thought to be due to the inhibition of BTK in immune cells such as macrophages and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
Direcciones Futuras
For research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide include further preclinical studies to evaluate its efficacy and safety in B-cell malignancies and other diseases. In addition, there is interest in developing combination therapies that target multiple components of the B-cell receptor signaling pathway, including BTK, to improve treatment outcomes. Finally, there is also interest in developing more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects compared to current inhibitors.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-isobutoxyaniline to form 3-chloro-4-(4-isobutoxyphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-isobutyryl-1-piperazine to form the final product.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, both in vitro and in vivo.
Propiedades
Nombre del producto |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide |
|---|---|
Fórmula molecular |
C25H32ClN3O3 |
Peso molecular |
458 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H32ClN3O3/c1-17(2)16-32-21-8-5-19(6-9-21)24(30)27-20-7-10-23(22(26)15-20)28-11-13-29(14-12-28)25(31)18(3)4/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,27,30) |
Clave InChI |
SHYLRBSBENITDH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)